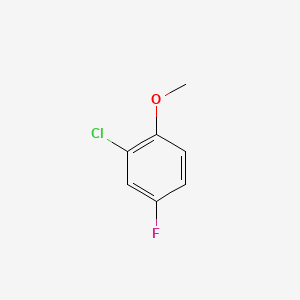

2-Chloro-4-fluoroanisole

Description

Significance and Research Context of Halogenated Anisole (B1667542) Derivatives

Halogenated anisole derivatives, as a class of compounds, are of substantial importance in chemical research and industry. The incorporation of halogen atoms onto the anisole scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov These modifications are critical in the design of biologically active molecules. In agrochemical development, for instance, halogenated compounds are integral to creating modern pesticides and herbicides with high efficacy and improved environmental profiles. nih.govchemimpex.com The specific type and position of the halogen can alter the mode of action, target interaction, and metabolic fate of the resulting agrochemical. nih.gov

In medicinal chemistry, halogenated anisoles serve as key precursors for a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and antipsychotic drugs. chemimpex.comchemshuttle.com The presence of halogens can enhance binding affinity to biological targets and improve pharmacokinetic properties. Furthermore, these compounds are versatile building blocks in organic synthesis, participating in a variety of chemical transformations such as electrophilic aromatic substitution and cross-coupling reactions. chemshuttle.com The distinct reactivity conferred by the halogen substituents makes them indispensable tools for constructing complex molecular architectures. chemimpex.com

Historical Perspective of 2-Chloro-4-fluoroanisole in Organic Chemistry

The synthesis of this compound is historically rooted in the broader development of methods for preparing halogenated aromatic compounds. Early synthetic routes were often multi-step processes. For instance, a 1959 publication, referenced in a later patent, outlines a circuitous pathway to the related 2-chloro-4-fluorophenol (B157789) that involves this compound as a key intermediate. google.com This process began with 4-fluoroanisole (B119533), which was first nitrated, then the resulting nitro group was reduced to an amine. This was followed by a Sandmeyer reaction to substitute the amino group with a chlorine atom, yielding this compound, which was subsequently cleaved to the final phenol (B47542) product. google.com

A 1954 technical report also describes a synthesis starting from 2-amino-4-fluoroanisole, utilizing a Sandmeyer-cuprous chloride reaction to introduce the chlorine atom, affording the target compound in an 83% crude yield. dtic.mil Later, more direct methods were developed. A 1999 patent, for example, details the preparation of this compound by reacting 4-fluoroanisole with sulfuryl chloride in the presence of triethylamine. googleapis.com This method represented a more streamlined approach compared to the earlier multi-step sequences. These historical methods underscore the evolution of synthetic strategies toward more efficient and direct routes for producing specifically substituted haloaromatics.

Contemporary Research Trends and Challenges Pertaining to this compound

In modern organic synthesis, this compound continues to be a relevant and widely used intermediate. chemimpex.com Current research focuses on its application as a foundational scaffold for creating novel pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comchemimpex.com It is employed in the development of new anti-inflammatory and analgesic drugs, as well as herbicides and fungicides. chemimpex.com Beyond these traditional areas, it is also utilized in material science for producing specialty polymers and resins with enhanced thermal stability and chemical resistance, and in the development of fluorescent probes for bioimaging. chemimpex.com

Despite its utility, the synthesis and subsequent functionalization of this compound present distinct challenges. A primary issue is controlling regioselectivity in further electrophilic substitution reactions. For example, the bromination of this compound can lead to a mixture of positional isomers, such as the 5-bromo and 6-bromo derivatives, due to the competing directing effects of the existing substituents. googleapis.com This necessitates careful control of reaction conditions to achieve the desired product selectively.

To address challenges like selectivity and to improve safety and scalability, a significant contemporary trend is the application of flow chemistry. beilstein-journals.org Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for fast and exothermic halogenation reactions. rsc.org The development of flow systems for reactions like lithiation-borylation of related chloro-fluoroanisole derivatives demonstrates a move towards safer, more efficient, and scalable production of complex functionalized aromatic compounds. sci-hub.se

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2267-25-6 | sigmaaldrich.comfishersci.no |

| Molecular Formula | C₇H₆ClFO | cymitquimica.comfishersci.no |

| Molecular Weight | 160.57 g/mol | sigmaaldrich.comfishersci.no |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 197-200 °C | sigmaaldrich.com |

| Density | 1.29 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.519 | sigmaaldrich.com |

Table 2: Research Applications of this compound

| Application Area | Description | Source(s) |

|---|---|---|

| Pharmaceuticals | Serves as an intermediate in the synthesis of therapeutic agents, including anti-inflammatory and antimicrobial drugs. | chemimpex.com |

| Agrochemicals | Used as a building block for crop protection products such as herbicides and fungicides. It is also an intermediate for more complex agrochemicals like 5-bromo-2-chloro-4-fluoroanisole (B125206). | chemimpex.comgoogleapis.com |

| Material Science | Applied in the production of specialty polymers and resins, contributing to enhanced thermal stability and chemical resistance. | chemimpex.com |

| Organic Synthesis | Acts as a key reagent and building block for creating more complex molecules for academic and industrial research. | cymitquimica.comchemimpex.com |

| Bioimaging | Utilized in the development of fluorescent probes for studying cellular processes. | chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCGJVGMRPKPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378570 | |

| Record name | 2-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2267-25-6 | |

| Record name | 2-Chloro-4-fluoro-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2267-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 4 Fluoroanisole

Established Synthetic Routes to 2-Chloro-4-fluoroanisole

Traditional methods for the synthesis of this compound primarily rely on two key strategies: the direct chlorination of a fluoroanisole precursor and the cleavage of ether linkages in suitably halogenated aromatic systems.

Chlorination of Fluoroanisole Precursors

A common and direct method for the synthesis of this compound involves the electrophilic chlorination of 4-fluoroanisole (B119533). In this approach, a chlorinating agent is introduced to the 4-fluoroanisole substrate, leading to the substitution of a hydrogen atom on the aromatic ring with a chlorine atom. The methoxy (B1213986) group (-OCH₃) is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This directing effect favors substitution at the positions ortho and para to the methoxy group. Since the para position is already occupied by the fluorine atom, the chlorination predominantly occurs at the ortho position, yielding the desired this compound.

One documented method utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The reaction of 4-fluoroanisole with sulfuryl chloride provides a direct route to this compound. While effective, this method can sometimes lead to the formation of isomeric byproducts, necessitating careful control of reaction conditions to maximize the yield of the desired product.

An alternative, though less direct, route involves the chlorination of 4-fluorophenol (B42351) to produce 2-chloro-4-fluorophenol (B157789), which is then subjected to etherification. For instance, 4-fluorophenol can be chlorinated with chlorine gas to yield 2-chloro-4-fluorophenol with high selectivity. oaepublish.com This intermediate can subsequently be methylated to form this compound.

| Precursor | Chlorinating Agent | Key Transformation | Reference |

| 4-Fluoroanisole | Sulfuryl Chloride | Direct Chlorination | |

| 4-Fluorophenol | Chlorine Gas | Chlorination followed by Etherification | oaepublish.com |

Ether Cleavage Reactions in Halogenated Aromatic Systems

Ether cleavage reactions represent another established, albeit less direct, synthetic strategy. This approach typically involves the cleavage of the methyl ether bond in a more complex halogenated anisole (B1667542) derivative to yield a phenol (B47542), which can then be re-methylated if necessary. For instance, a multi-step synthesis might involve the nitration of 4-fluoroanisole, followed by reduction, a Sandmeyer reaction to introduce the chloro group, and finally, cleavage of the ether linkage. dntb.gov.ua

A specific example involves the reflux of this compound with hydrobromic acid, which cleaves the ether bond to yield 2-chloro-4-fluorophenol. oaepublish.com While this particular reaction describes the decomposition of the target molecule, it illustrates the principle of ether cleavage in this class of compounds and suggests a potential route if a suitable precursor with the desired halogenation pattern is available.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of halogenated aromatic compounds. These innovations include the use of novel catalytic systems and the development of highly regioselective functionalization strategies.

Catalytic Transformations for this compound Synthesis

Modern catalytic methods offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions, higher selectivity, and reduced waste generation. For the synthesis of this compound, catalytic chlorination of 4-fluoroanisole is a promising area of research. While specific catalysts for this exact transformation are not extensively documented in publicly available literature, general principles of catalytic aromatic halogenation can be applied.

The use of solid acid catalysts, such as zeolites, has shown promise in controlling the regioselectivity of aromatic halogenations. rsc.org The shape-selective nature of zeolites can favor the formation of specific isomers by sterically hindering the formation of others. oaepublish.comnih.govrsc.org This approach could potentially be applied to the chlorination of 4-fluoroanisole to enhance the yield of the 2-chloro isomer.

Photocatalysis represents another innovative approach. Visible-light-mediated photocatalysis can generate reactive halogen species under mild conditions, offering a potentially greener alternative to traditional halogenating agents. nih.govresearchgate.net Research in this area is ongoing and could lead to highly efficient and selective methods for the synthesis of compounds like this compound.

Regioselective Functionalization Strategies

Achieving high regioselectivity is a key challenge in the synthesis of polysubstituted aromatic compounds. The directing effects of existing substituents on the aromatic ring can lead to the formation of multiple isomers. Novel strategies aim to overcome this challenge by employing directing groups or specialized catalysts that favor substitution at a specific position.

For the chlorination of 4-fluoroanisole, the inherent directing effects of the methoxy and fluoro groups already favor the desired 2-position. However, to further enhance this selectivity and minimize the formation of other isomers, advanced strategies could be employed. For example, the use of bulky catalysts might sterically hinder attack at less accessible positions.

Enzymatic halogenation is an emerging field that offers exceptional regioselectivity. rsc.orgnih.govuliege.beuc.ptrsc.org Halogenase enzymes can catalyze the chlorination of aromatic substrates at specific positions with remarkable precision. While the application of this technology to the synthesis of this compound has not been specifically reported, the principles of enzymatic catalysis suggest it as a potential future direction for highly selective synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by considering several green chemistry principles.

The use of safer and more environmentally benign reagents is a key aspect. For instance, replacing hazardous chlorinating agents like chlorine gas or sulfuryl chloride with greener alternatives is desirable. Photocatalytic methods that use simple chloride salts as the chlorine source are a step in this direction. nih.gov

Solvent choice is another critical factor. Anisole itself has been recognized as a greener alternative to many traditional solvents. scbt.com Exploring the use of such green solvents in the synthesis of this compound could significantly reduce the environmental footprint of the process.

In the etherification of 2-chloro-4-fluorophenol, dimethyl carbonate (DMC) presents a green alternative to traditional methylating agents like dimethyl sulfate (B86663), which is highly toxic. rsc.org DMC is a non-toxic and biodegradable reagent, and its use aligns with the principles of green chemistry.

Furthermore, the adoption of continuous flow chemistry offers several advantages in terms of safety, efficiency, and scalability. researchgate.netrsc.orgrsc.orgacsgcipr.org Flow reactors allow for better control over reaction parameters, which can lead to higher yields and selectivity, and the reduced reaction volumes enhance safety, particularly for highly exothermic or hazardous reactions.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Safer Reagents | Replacing traditional chlorinating agents with photocatalytic systems using chloride salts. |

| Use of Greener Solvents | Employing solvents like anisole to reduce environmental impact. scbt.com |

| Use of Renewable Feedstocks | While not directly applicable to the core synthesis, sourcing starting materials from renewable feedstocks is a broader goal. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Catalysis | Utilizing catalytic methods to reduce the amount of reagents needed and minimize waste. |

| Process Intensification | Implementing continuous flow chemistry for improved safety, efficiency, and scalability. researchgate.netrsc.orgrsc.orgacsgcipr.org |

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional organic syntheses, including electrophilic aromatic chlorinations, have often relied on conventional volatile organic compounds (VOCs) as solvents, such as chlorinated hydrocarbons or aromatic hydrocarbons. acsgcipr.org These solvents are now recognized for their environmental and health hazards, prompting a shift towards greener alternatives. ijsr.net For the synthesis of this compound, research is moving towards minimizing or replacing these hazardous solvents.

Solvent-Free Approaches: One of the primary goals of green chemistry is to conduct reactions without any solvent. Solvent-free, or neat, reactions offer significant benefits, including reduced waste, lower costs, and simplified purification processes. researchgate.netiaph.in Mechanochemical methods, where mechanical force is used to induce a reaction, represent a promising solvent-free technique for halogenations. rsc.org While specific applications to 4-fluoroanisole chlorination are not yet widely published, the principle of using ball milling or grinding to combine the substrate with a solid chlorinating agent, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), could eliminate the need for a solvent entirely. rsc.org

Benign Solvents: Where a solvent is necessary, the focus is on replacing hazardous options with environmentally benign alternatives. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable. ijsr.net

Water: As a solvent, water is unparalleled in its green credentials: it is cheap, non-flammable, and non-toxic. researchgate.net However, the low aqueous solubility of organic substrates like 4-fluoroanisole presents a significant challenge. Strategies to overcome this include the use of surfactants to create micelles or the application of phase-transfer catalysis (discussed in section 2.4).

Supercritical Fluids: Supercritical carbon dioxide (scCO2) has emerged as a promising green solvent. ijsr.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO2 can be easily removed and recycled by returning it to a gaseous state, simplifying product isolation. ijsr.net

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): ILs are salts with low melting points that can act as both solvents and catalysts. researchgate.net They have negligible vapor pressure, reducing air pollution. Deep eutectic solvents, formed by mixing compounds like choline (B1196258) chloride and urea, share many of the beneficial properties of ILs but are often cheaper and more biodegradable. researchgate.net These solvents can be designed to solubilize specific reactants and could offer a recyclable medium for the chlorination of 4-fluoroanisole. researchgate.net

The table below summarizes the properties of these green solvent alternatives compared to a traditional solvent.

| Solvent Type | Key Advantages | Key Disadvantages for Aromatic Chlorination |

| Solvent-Free | No solvent waste, high reaction concentration, simplified workup. | Potential for poor mixing, localized heating, limited substrate scope. |

| Water | Non-toxic, non-flammable, inexpensive, widely available. | Poor solubility of nonpolar organic reactants. |

| Supercritical CO2 | Non-toxic, easily removed, tunable properties, non-flammable. | Requires high-pressure equipment, poor solubility for some polar reagents. |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable, can be catalytic. | Often expensive, potential toxicity, can be difficult to purify product from. |

| Deep Eutectic Solvents (DES) | Biodegradable, inexpensive, low volatility, easy to prepare. | Can be viscous, potential for limited thermal stability. |

| Dichloromethane (Traditional) | Excellent solubility for many organic compounds. | Carcinogenic, volatile, environmentally persistent. ijsr.net |

Atom Economy and Waste Reduction in Synthetic Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwordpress.com A high atom economy signifies a more sustainable process with less waste generation. jocpr.com

The common synthesis of this compound involves the electrophilic aromatic substitution of 4-fluoroanisole using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Reaction: C₇H₇FO (4-Fluoroanisole) + SO₂Cl₂ (Sulfuryl chloride) → C₇H₆ClFO (this compound) + SO₂ (Sulfur dioxide) + HCl (Hydrogen chloride)

The atom economy for this reaction is calculated as follows:

Atom Economy Calculation

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wordpress.com

Molecular Weights:

this compound (C₇H₆ClFO): 160.57 g/mol

4-Fluoroanisole (C₇H₇FO): 126.13 g/mol

Sulfuryl chloride (SO₂Cl₂): 134.97 g/mol

Calculation:

% AE = [160.57 / (126.13 + 134.97)] x 100

% AE = [160.57 / 261.10] x 100

% AE ≈ 61.5%

An atom economy of 61.5% indicates that a significant portion of the reactant mass (38.5%) is converted into byproducts, namely sulfur dioxide and hydrogen chloride. These acidic gases must be scrubbed and neutralized, adding to the process cost and waste stream.

Strategies for Waste Reduction:

Catalytic Processes: Replacing stoichiometric reagents with catalytic ones is a fundamental strategy for improving atom economy and reducing waste. While elemental chlorine (Cl₂) offers 100% atom economy in theory, its high reactivity can lead to poor selectivity and the formation of polychlorinated byproducts. The development of selective solid acid catalysts or Lewis acid catalysts that can be easily recovered and reused could minimize waste from both the chlorinating agent and the catalyst itself.

Byproduct Valorization: As highlighted in the greener synthesis of ibuprofen, where the acetic acid byproduct is recovered and sold, finding applications for byproducts like HCl can turn a waste stream into a valuable co-product. wordpress.com

Waste Stream Treatment: For unavoidable waste, advanced separation processes can be employed to recover unreacted starting materials or valuable components from the waste stream. rsc.org Techniques like adsorption on activated carbon or other novel materials can capture chlorinated aromatics from aqueous waste, allowing for their potential reuse. rsc.org

Utilizing Sustainable Feedstocks and Reagents

The long-term sustainability of chemical manufacturing depends on the transition from finite petrochemical feedstocks to renewable, bio-based alternatives. pharmafeatures.comreagent.co.uk The synthesis of this compound traditionally begins with precursors derived from petroleum, such as benzene (B151609) or phenol.

The immediate precursor, 4-fluoroanisole, is typically synthesized from fluorobenzene (B45895) or p-bromofluorobenzene, which are themselves products of the petrochemical industry. guidechem.comgoogle.com A fully sustainable route would require the production of the core aromatic structure from renewable resources.

Bio-based Aromatic Feedstocks: Lignin (B12514952), a complex polymer found in plant biomass, is the most abundant natural source of aromatic compounds. pharmafeatures.com It is a major byproduct of the paper and biorefinery industries. Research is actively exploring thermochemical and biological conversion processes to break down lignin into valuable platform chemicals like phenol, benzene, and anisole. heraeus-precious-metals.com These could then serve as the starting point for producing specialty chemicals like this compound.

Sustainable Reagents: Beyond the carbon backbone, the reagents used to introduce functional groups must also be considered.

Chlorination: The use of elemental chlorine, often produced via the energy-intensive chlor-alkali process, has a significant environmental footprint. Alternative chlorination methods that avoid Cl₂ gas, such as using chlorides with a recyclable oxidizing agent, are an area of active research.

Fluorination: The introduction of fluorine atoms into organic molecules often requires harsh reagents. The development of enzymatic or microbial fluorination methods is a long-term goal of green chemistry that could provide a sustainable alternative to traditional chemical fluorination.

Methylation: The methoxy group in this compound is often introduced using reagents like dimethyl sulfate, which is highly toxic. guidechem.com Greener methylating agents, such as dimethyl carbonate, which is less toxic and produces benign byproducts, are preferable alternatives.

The ultimate goal is the development of integrated biorefineries where engineered microorganisms can convert renewable feedstocks, such as agricultural waste or CO₂, directly into complex functionalized molecules, bypassing many traditional chemical synthesis steps. nih.gov

Scale-Up Considerations and Process Intensification in Academic Synthesis

Translating a laboratory-scale synthesis to a larger, pilot, or industrial scale presents numerous challenges, particularly for exothermic and potentially hazardous reactions like electrophilic aromatic substitution. wikipedia.org Key challenges in scaling up the batch synthesis of this compound include:

Heat Management: Electrophilic chlorination is highly exothermic. In large batch reactors, the low surface-area-to-volume ratio makes it difficult to dissipate heat effectively, leading to temperature gradients, potential side reactions, and safety risks.

Mass Transfer: Inefficient mixing in large vessels can lead to localized high concentrations of reagents, reducing selectivity and yield.

Safety: The use of corrosive reagents like sulfuryl chloride and the evolution of toxic gases (HCl, SO₂) pose significant safety concerns at larger scales.

Reaction Time: Batch processes can have long cycle times, including charging, heating, reacting, cooling, and discharging, which limits productivity.

Process Intensification using Continuous Flow Chemistry: Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. Continuous flow chemistry is a key enabling technology in this field. nih.gov In a flow reactor, reagents are pumped through a network of small-diameter tubes where they mix and react. This approach offers several advantages for scaling up academic syntheses: mdpi.com

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heating or cooling, enabling precise temperature control and the safe execution of highly exothermic reactions.

Enhanced Mass Transfer: The small dimensions of the channels promote rapid diffusion and mixing, leading to more consistent reaction conditions and improved yields and selectivity.

Increased Safety: The small reactor volume means that only a minimal amount of hazardous material is reacting at any given time, significantly reducing the risk of thermal runaways. Unstable intermediates can be generated and consumed in situ without isolation.

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex re-optimization required for batch scale-up.

Other Intensification Techniques:

Phase-Transfer Catalysis (PTC): For reactions involving reagents in different phases (e.g., an aqueous solution of a salt and an organic substrate), PTC can dramatically increase reaction rates. ptfarm.ploperachem.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another where the reaction can occur, overcoming mass transfer limitations. operachem.com This could be particularly useful if using an aqueous-based reagent in the synthesis of this compound.

By exploring these advanced methodologies, academic synthesis provides the foundation for developing safer, more efficient, and environmentally sustainable industrial processes for the production of this compound.

Mechanistic Investigations of Reactions Involving 2 Chloro 4 Fluoroanisole

Elucidation of Reaction Pathways and Intermediates

The reactivity of 2-Chloro-4-fluoroanisole is governed by the interplay of its substituents—the chloro, fluoro, and methoxy (B1213986) groups—which dictate the pathways of various chemical transformations. Understanding these pathways and the transient species formed during reactions is crucial for predicting product outcomes and optimizing synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, the presence of the electron-withdrawing chloro and fluoro groups facilitates nucleophilic attack. The methoxy group, while typically an activating group in electrophilic substitutions, can influence the stability of the Meisenheimer complex through resonance effects. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.com The high electronegativity of fluorine stabilizes the intermediate carbanion, accelerating the reaction. harvard.edu

Studies on related fluoroaromatic compounds have shown that the formation of the Meisenheimer complex is often the rate-determining step. masterorganicchemistry.com For instance, in reactions with amines, the intermediate is stabilized by electron-withdrawing substituents. masterorganicchemistry.com Anodic oxidation has also been shown to promote SNAr-type reactions in electron-rich aryl fluorides like 4-fluoroanisole (B119533), proceeding through a radical cation intermediate that reacts with a nucleophile. researchgate.net

Electrophilic Aromatic Substitution (EAS) Regioselectivity

In electrophilic aromatic substitution (EAS), the methoxy group of this compound is a powerful ortho-, para-directing activator due to its ability to donate electron density to the ring through resonance. libretexts.org However, the chloro and fluoro substituents are deactivating yet also ortho-, para-directing. libretexts.org The interplay of these directing effects determines the position of electrophilic attack.

The regioselectivity of EAS reactions on substituted anisoles is influenced by both electronic and steric factors. For example, the bromination of this compound shows a preference for substitution at the 6-position over the 5-position, which can be attributed to the combined directing effects and steric hindrance. The methoxy group strongly directs ortho and para, while the halogens also direct ortho and para, but are deactivating. The positions ortho to the methoxy group are C3 and C5, and the para position is occupied by fluorine. The positions ortho to the fluorine are C3 and C5, and the para position is occupied by chlorine. The positions ortho to the chlorine are C1 and C3, and the para position is occupied by the methoxy group. The cumulative effect generally favors substitution at positions activated by the methoxy group and not overly hindered.

In Friedel-Crafts reactions of related 3-haloanisoles, the substitution pattern can be influenced by thermodynamic versus kinetic control. For example, the reaction of 3-fluoroanisole (B32098) can yield the ortho-halogen product as the main regioisomer under certain conditions. thieme-connect.com

Radical Reactions and Their Selectivity

Radical reactions involving this compound are less common but can be initiated under specific conditions, such as with photoredox catalysis. rsc.org The selectivity in radical reactions is often governed by the stability of the resulting radical intermediate. masterorganicchemistry.com For substituted anisoles, radical cations can be formed through single-electron oxidation. rsc.org Subsequent deprotonation can lead to the formation of radical species. rsc.org

In the context of radical carbofluorination, reagents like Selectfluor® can act as a source of electrophilic fluorine or as a radical initiator. researchgate.net The selectivity of these reactions can be influenced by additives. researchgate.net For instance, the photocatalyzed reaction of aryl alkyl ethers can proceed via the formation of an α-aryloxyalkyl radical after oxidation to a radical cation and subsequent deprotonation. rsc.org The selectivity of C-H functionalization in such reactions can be high, favoring the position that leads to the most stable radical intermediate. rsc.org

A Fenton-based approach has been used to generate aromatic radical cations from anisole (B1667542) derivatives, leading to diarylmethane synthesis. acs.org The oxidative potentials of haloanisoles increase with decreasing electron density on the arene, which affects reactivity. acs.org

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide quantitative insights into the reaction rates and equilibrium positions of transformations involving this compound. Such studies are essential for understanding reaction mechanisms and optimizing conditions.

Kinetic studies of SNAr reactions often reveal second-order kinetics, being first order in both the aryl halide and the nucleophile. libretexts.org This is consistent with the bimolecular nature of the rate-determining step. The relative rates of reaction for different halogens as leaving groups (F > Cl) in activated aryl halides underscore the importance of stabilizing the Meisenheimer intermediate rather than the ease of C-X bond cleavage. masterorganicchemistry.com

Thermodynamic control can dictate the final product distribution in reversible reactions, such as some Friedel-Crafts alkylations. For example, in the formation of tetraaryladamantanes from haloanisoles, isomerization with a strong acid can lead to the thermodynamically most stable regioisomer. thieme-connect.com

Mechanistic and kinetic studies of visible light photoredox reactions have become increasingly important. aip.org Quantum yield measurements, for instance, provide valuable information about the efficiency of a photochemical process. aip.org For reactions involving radical cations, cyclic voltammetry can be used to determine oxidation potentials, which correlate with the feasibility of electron transfer steps. acs.org

Influence of Substituent Effects on Reactivity

The substituents on the aromatic ring of this compound have a profound influence on its reactivity. These effects can be broadly categorized as inductive and resonance effects.

Methoxy Group (-OCH₃): This group is strongly electron-donating through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). The resonance effect dominates, making it an activating group and ortho-, para-director in EAS. libretexts.org In SNAr, its effect is more complex, potentially stabilizing the Meisenheimer complex depending on the position of attack.

Fluorine (-F): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I effect). It also has a weak electron-donating resonance effect (+R effect) due to its lone pairs. The inductive effect generally outweighs the resonance effect, making it a deactivating group in EAS, yet it is still an ortho-, para-director. libretexts.org In SNAr, its high electronegativity is crucial for stabilizing the anionic intermediate, making it a good leaving group. masterorganicchemistry.comharvard.edu

Chlorine (-Cl): Similar to fluorine, chlorine has a deactivating -I effect and a +R effect. Its inductive effect is weaker than fluorine's, but its resonance effect is also less pronounced. It is a deactivator and an ortho-, para-director in EAS. libretexts.org

Studies on the lithiation of fluorinated aromatics have shown that a fluorine substituent can be a powerful activator, significantly increasing the rate of metalation at the adjacent position. arkat-usa.org

Catalysis and Ligand Effects in this compound Reactivity

Catalysis plays a pivotal role in many reactions involving aryl halides like this compound, particularly in cross-coupling reactions. The choice of catalyst and ligands can dramatically influence the reaction's efficiency, selectivity, and scope.

Palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling can be used with bromo- and chloro-substituted fluoroanisoles. The reactivity in these reactions is influenced by the electronic environment of the compound. In palladium-catalyzed C-H bond arylation, the presence of ortho substituents like chloro or methoxy on a fluorobenzene (B45895) derivative can direct the arylation to the other ortho position relative to the fluorine atom. rsc.org

The ligands coordinated to the metal center are critical. For example, nickel complexes with N-heterocyclic carbene (NHC) ligands have shown high activity in Kumada cross-coupling reactions of aryl chlorides. core.ac.uk The use of specific S,O-ligands in palladium/norbornene catalysis has enabled the meta-C-H arylation of anisole derivatives, reversing the conventional ortho/para selectivity. chemrxiv.org The development of new ligands, such as fluorinated biaryl monophosphines, has allowed for room-temperature palladium-catalyzed fluorination of aryl triflates and bromides with high regioselectivity, suppressing the formation of undesired isomers. acs.org

The mechanism of these catalyzed reactions is often complex, involving steps like oxidative addition, transmetalation, and reductive elimination. For some palladium-catalyzed C-H arylations, a cooperative bimetallic mechanism has been proposed, where the transmetalation step, influenced by factors like the cation of the base, is selectivity-determining. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 2-Chloro-4-fluoroanisole. By analyzing the interactions of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of each atom in the molecule.

The ¹H NMR spectrum of this compound is used to identify the chemical environment of its hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The electron-withdrawing effects of the chlorine and fluorine atoms, along with the electron-donating effect of the methoxy group, influence the chemical shifts (δ) of the aromatic protons.

The three aromatic protons are chemically distinct and will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine nucleus. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, as they have no adjacent protons to couple with.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | ~6.9 - 7.1 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 |

| H-6 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) < 1 |

Note: The data in this table is predicted based on established principles of NMR spectroscopy and analysis of similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the methoxy group. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to the fluorine will show a large C-F coupling constant, resulting in a doublet. Other carbons in the aromatic ring may also show smaller C-F couplings.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-OCH₃) | ~150 - 155 | Doublet (d) |

| C-2 (-Cl) | ~118 - 122 | Doublet (d) |

| C-3 | ~115 - 119 | Doublet (d) |

| C-4 (-F) | ~158 - 162 | Doublet (d) |

| C-5 | ~116 - 120 | Doublet (d) |

| C-6 | ~128 - 132 | Singlet (s) or small doublet |

Note: The data in this table is predicted based on established principles of NMR spectroscopy and analysis of similar compounds.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide range of chemical shifts, making it exceptionally sensitive to the local electronic environment of the fluorine atom. azom.com

This sensitivity makes ¹⁹F NMR an excellent tool for monitoring chemical reactions involving this compound. rsc.org Any reaction that alters the substitution pattern or electronic nature of the aromatic ring, such as nucleophilic aromatic substitution, will cause a significant change in the ¹⁹F chemical shift. For instance, if the chlorine atom at the C-2 position is replaced by another functional group, the electronic environment of the fluorine atom at C-4 is altered, leading to a predictable shift in its ¹⁹F NMR signal. This allows for real-time tracking of reaction progress, conversion rates, and the formation of byproducts without the need for complex separation procedures. nih.gov

To gain deeper structural insights, advanced NMR techniques are employed.

2D NMR Spectroscopy : Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to definitively assign which protons are adjacent to each other on the ring. youtube.com

An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This would unambiguously link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming assignments.

Solid-State NMR (SSNMR) : This technique provides information about the molecule in the solid phase. emory.edu For this compound, SSNMR could be used to study polymorphism (the existence of different crystal structures) and to characterize intermolecular interactions, such as halogen bonding, in the solid state. nih.govnih.gov The NMR parameters in the solid state are sensitive to the local structure and geometry of these interactions. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to deduce structural information from its fragmentation patterns upon ionization. chemguide.co.uk

For this compound (C₇H₆ClFO), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 160.01 Da for the ³⁵Cl isotope). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 162.01 with an intensity approximately one-third of the M⁺ peak. miamioh.edu

Common fragmentation pathways for aryl ethers include the loss of the alkyl group from the ether, or cleavage of the C-O bond. miamioh.edu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (for ³⁵Cl) | Identity of Fragment | Loss From Molecular Ion |

|---|---|---|

| 160 | [C₇H₆ClFO]⁺ | Molecular Ion (M⁺) |

| 145 | [C₆H₃ClFO]⁺ | Loss of a methyl radical (•CH₃) |

| 132 | [C₆H₆FO]⁺ | Loss of a chlorine radical (•Cl) |

| 117 | [C₅H₃FO]⁺ | Loss of •CH₃ and CO |

Note: The fragmentation data is predicted based on established principles of mass spectrometry for halogenated aromatic ethers.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its elemental composition as C₇H₆ClFO by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Calculated Exact Mass of C₇H₆³⁵ClFO : 160.0091

Calculated Exact Mass of C₇H₆³⁷ClFO : 162.0062

HRMS can definitively confirm the presence and identity of the target compound in a sample with a very high degree of confidence. mdpi.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) provides a powerful tool for elucidating the structure and fragmentation pathways of molecules like this compound. In a typical MS/MS experiment, the molecular ion (M+) or a protonated molecule ([M+H]+) is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that offers deep insights into the molecule's connectivity and stability.

For this compound (molar mass: 160.57 g/mol ), the initial electron ionization (EI) would generate a molecular ion peak. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 162 would be observed alongside the molecular ion peak at m/z 160. miamioh.edu

Upon CID, several fragmentation pathways can be predicted based on the structure of this compound. The ether linkage is a common site for cleavage. One primary fragmentation route involves the loss of a methyl radical (•CH₃) from the methoxy group, which would result in a highly stable phenoxy-type cation.

[M]+• → [M - CH₃]+ + •CH₃

Another significant fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom. miamioh.eduyoutube.com In this case, the loss of a chlorine radical (•Cl) would be a probable event.

[M]+• → [M - Cl]+ + •Cl

Further fragmentation could involve the loss of a formyl radical (•CHO) or carbon monoxide (CO) from the [M - CH₃]+ ion, a common fragmentation pattern for anisole (B1667542) derivatives. Quantum chemistry modeling can be employed to predict which bonds are most likely to cleave upon ionization by calculating bond elongation in the ionized state. gre.ac.uk

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 160/162 | [C₆H₃ClFO]+• | - |

| 160/162 | [C₆H₃FO]+ | •CH₃ |

| 160/162 | [C₅H₃FO]+ | •CH₃, CO |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and conformational structure of a molecule. thermofisher.com These two techniques are complementary and together allow for a comprehensive vibrational analysis. thermofisher.com For this compound, the spectra would be dominated by vibrations associated with the substituted benzene (B151609) ring, the methoxy group, the C-Cl bond, and the C-F bond.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of vibrational modes observed experimentally. nih.govnih.govresearchgate.net

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

CH₃ Group Vibrations: The methoxy group will exhibit symmetric and asymmetric stretching vibrations around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. Bending modes for the methyl group are expected in the 1450-1400 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage gives rise to strong C-O stretching bands. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, while a symmetric stretch would appear near 1040 cm⁻¹.

Aromatic C=C Stretching: The benzene ring vibrations typically occur in the 1600-1400 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is expected to produce a strong band in the FT-IR spectrum, typically in the 1250-1050 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is generally observed in the 850-550 cm⁻¹ region. researchgate.net

Table 2: Typical Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Asymmetric CH₃ Stretch | ~2950 | Medium | Medium |

| Symmetric CH₃ Stretch | ~2850 | Weak | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong | Medium |

| C-F Stretch | 1250 - 1050 | Strong | Weak |

| Symmetric C-O-C Stretch | ~1040 | Strong | Medium |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Transition Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring.

The benzene ring exhibits two primary absorption bands, the E-band and the B-band. Substitution on the ring affects the position (λ_max) and intensity (ε_max) of these bands. The methoxy group (-OCH₃) is an auxochrome with electron-donating properties, which typically causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. cdnsciencepub.com

Halogen substituents also influence the electronic spectrum. Chlorine substitution on anisole has been observed to cause a red-shift, while fluorine substitution leads to a blue-shift. nih.gov The final spectrum of this compound results from the combined effects of all three substituents. The transitions in substituted anisoles involve a smaller proportion of locally excited states compared to phenols, indicating a greater mesomeric interaction between the methoxy group and the ring. cdnsciencepub.com

Table 3: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Band | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| Primary Band | π → π* | ~220 - 240 |

Gas Electron Diffraction (GED) and Microwave Spectroscopy for Gas-Phase Structure

Gas-phase techniques like Gas Electron Diffraction (GED) and microwave spectroscopy are essential for determining the precise geometric structure of free molecules, including bond lengths, bond angles, and torsional angles. chemrxiv.orgumich.edu

Microwave spectroscopy measures the rotational transitions of a molecule, which are dependent on its moments of inertia. furman.edu From these, highly accurate rotational constants can be derived, allowing for the determination of the molecular structure. furman.edu Studies on related molecules like p-fluoroanisole have shown that the heavy-atom framework is planar. rsc.org For this compound, the methoxy group's orientation relative to the aromatic ring (i.e., the C-C-O-C dihedral angle) is a key conformational parameter. It is expected to lie in or close to the plane of the ring to maximize conjugation.

GED involves scattering a beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern. chemrxiv.org This technique provides information about the internuclear distances in the molecule. Combining GED data with rotational constants from microwave spectroscopy can yield a highly refined molecular structure. While no specific GED or microwave data exists for this compound, analysis of similar halogenated aromatic ethers would be necessary to predict precise structural parameters.

Table 4: Predicted Structural Parameters for this compound from Analogy

| Parameter | Expected Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-O bond length | ~1.36 Å |

| O-CH₃ bond length | ~1.42 Å |

| C-Cl bond length | ~1.74 Å |

| C-F bond length | ~1.35 Å |

| C-C-O angle | ~120° |

| C-O-C angle | ~118° |

X-ray Crystallography of Co-crystals and Derivatives for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. researchgate.net While a crystal structure for this compound itself may not be readily available, this technique is invaluable for studying its derivatives or co-crystals.

Pharmaceutical co-crystals, which are multi-component crystals of an active pharmaceutical ingredient (API) and a coformer, are extensively studied using X-ray crystallography to understand intermolecular interactions. researchgate.netnih.gov By forming co-crystals of this compound with suitable coformers, one could investigate how the molecule packs in the solid state and which intermolecular interactions (e.g., halogen bonding, π-π stacking) dominate.

The structural data obtained, including precise bond lengths, bond angles, and intermolecular contacts, are crucial for structure-property relationship studies and rational material design. researchgate.net The Cambridge Structural Database (CSD) is a repository for such crystal structures and can be used to analyze trends in intermolecular bonding for related compounds. nih.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Anisole |

| Phenol (B47542) |

| Benzene |

| p-fluoroanisole |

| 4-chloro-2-fluorophenol |

| 4-chloro-2-fluoro toluene |

Computational Chemistry and Theoretical Modeling of 2 Chloro 4 Fluoroanisole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Comprehensive quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic level. For 2-Chloro-4-fluoroanisole, such studies would provide invaluable data on its intrinsic properties.

Geometry Optimization and Conformational Landscapes

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the preferred orientation of the methoxy (B1213986) group relative to the substituted benzene (B151609) ring. Due to the presence of the chloro and fluoro substituents, the molecule is asymmetric, which could lead to a complex conformational landscape with multiple local energy minima. A detailed scan of the potential energy surface by rotating the C-O bond of the methoxy group would be necessary to identify all stable conformers and the energy barriers between them. However, no such conformational analysis for this compound has been reported in the literature.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is particularly important for understanding how this compound might interact with other molecules, including electrophiles and nucleophiles. Unfortunately, specific HOMO-LUMO energy values and MEP maps for this compound are not available in published research.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic properties, which are essential for the experimental characterization of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound would provide a valuable reference for experimentalists. Comparing calculated spectra with experimental data can confirm the structure of the molecule and aid in the assignment of spectral peaks. At present, there are no published studies that report the predicted NMR and IR spectra of this compound based on quantum chemical calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. This involves mapping out the entire reaction pathway, including the identification of transition states and intermediates.

Energy Barriers and Reaction Rate Predictions

By calculating the energy of reactants, transition states, and products, the activation energy barrier for a reaction can be determined. This information is crucial for predicting the feasibility and rate of a chemical transformation. For example, modeling the nucleophilic aromatic substitution reactions of this compound would provide insights into the regioselectivity and the influence of the chloro and fluoro substituents on the reaction rate. Such predictive modeling has not been documented for this compound.

Solvent Effects in Computational Models

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects either implicitly (using a continuum model) or explicitly (by including individual solvent molecules). Investigating the role of the solvent in reactions of this compound would be essential for bridging the gap between theoretical predictions and experimental observations. However, no computational studies incorporating solvent effects for this molecule are currently available.

Quantitative Structure-Activity Relationship (QSAR) Studies and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. In the context of this compound, QSAR models can be developed to predict its various properties, such as toxicity, environmental fate, or potential as a synthetic intermediate.

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. For this compound, cheminformatics tools can be employed to compare its structural and electronic features with those of other known compounds, thereby inferring its potential activities and characteristics.

Hypothetical QSAR Model for Predicting Aquatic Toxicity of Substituted Anisoles, Including this compound

A hypothetical QSAR model could be developed to predict the aquatic toxicity (e.g., LC50 in fish) of a series of substituted anisoles. The model would use various molecular descriptors calculated for each compound, including this compound.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of Substituted Anisoles

| Compound | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|---|

| Anisole (B1667542) | 2.11 | 9.23 | 1.36 | -8.21 | 0.89 |

| 4-Fluoroanisole (B119533) | 2.25 | 9.23 | 1.98 | -8.35 | 0.85 |

| 2-Chloroanisole | 2.89 | 9.23 | 2.45 | -8.42 | 0.67 |

| This compound | 3.03 | 9.23 | 2.87 | -8.55 | 0.62 |

Note: The data in this table is illustrative and intended to represent the types of descriptors used in a QSAR study.

The resulting QSAR equation might take the form of:

Log(1/LC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3(LUMO Energy)

Where the coefficients (β) are determined through statistical regression analysis. Such a model would allow for the prediction of the toxicity of other, untested substituted anisoles.

Machine Learning Approaches in Predicting Reactivity and Properties

Machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting the reactivity and properties of molecules with high accuracy. acs.orgnih.gov Unlike traditional QSAR models that often rely on linear relationships, ML algorithms can capture complex, non-linear patterns in the data.

For this compound, machine learning models could be trained on large datasets of halogenated aromatic compounds to predict a variety of endpoints, such as:

Reaction outcome prediction: Predicting the major product and yield of a reaction involving this compound under specific conditions.

Property prediction: Estimating physical properties like boiling point, vapor pressure, and solubility, or more complex properties like metabolic stability.

Toxicity prediction: Assessing the likelihood of various toxicological endpoints. nih.govljmu.ac.uk

Predicting Electrophilic Aromatic Substitution Regioselectivity

One practical application of machine learning is predicting the site of electrophilic aromatic substitution on a molecule like this compound. The methoxy group is an activating, ortho-, para-directing group, while the chlorine and fluorine atoms are deactivating, ortho-, para-directing groups. The interplay of these substituents makes intuitive prediction challenging.

A machine learning model, such as a neural network or a random forest, could be trained on a dataset of known electrophilic aromatic substitution reactions of substituted benzenes. The model would learn to predict the most likely position of substitution based on calculated quantum chemical descriptors for each carbon atom in the aromatic ring.

Table 2: Hypothetical Calculated Descriptors and Predicted Reactivity for Electrophilic Aromatic Substitution on this compound

| Position | Fukui (f-) Index | 13C NMR Shift (ppm) | Partial Charge (e) | Predicted Probability of Substitution |

|---|---|---|---|---|

| C1 (-OCH3) | - | - | - | 0% |

| C2 (-Cl) | - | - | - | 0% |

| C3 | 0.15 | 115.2 | -0.05 | 15% |

| C4 (-F) | - | - | - | 0% |

| C5 | 0.28 | 118.9 | -0.12 | 30% |

Note: This data is for illustrative purposes. The predicted probabilities would be the output of a trained machine learning model.

Such a model would be invaluable for synthetic chemists in planning reaction pathways and avoiding the formation of undesired isomers. The development of these predictive models relies on the availability of large, high-quality datasets and sophisticated computational algorithms. nih.gov

Application in Complex Molecule Synthesis and Pharmaceutical/agrochemical Research

Role as a Key Synthetic Intermediate in Medicinal Chemistry

In medicinal chemistry, 2-Chloro-4-fluoroanisole is a pivotal precursor for developing new therapeutic agents. chemimpex.com The presence of halogen atoms can significantly influence a molecule's reactivity and its ability to bind to biological targets.

Synthesis of Anti-inflammatory Agents

This compound and its derivatives are utilized in the synthesis of compounds with potential anti-inflammatory properties. chemimpex.comchemimpex.com For instance, related structures like 4-fluoroanisole (B119533) are used as starting materials in multi-step syntheses to create nonsteroidal anti-inflammatory agents. google.com The general approach often involves the acylation of the fluoroanisole derivative, followed by a series of reactions to build the final anti-inflammatory molecule. nih.gov For example, the synthesis of Naproxen, a well-known anti-inflammatory drug, involves an intermediate, 6-acetyl-2-methoxy naphthalene, which can be produced from precursors like 2-methoxynaphthalene (B124790) through processes that share synthetic principles with reactions involving this compound. googleapis.comgoogle.com

Synthesis of Antimicrobial/Antibiotic Agents

The halogenated structure of this compound makes it a useful starting point for the synthesis of antimicrobial and antibiotic agents. chemimpex.comchemimpex.com Halogenated phenols and their derivatives have shown considerable antimicrobial activity. chemrj.org Research has demonstrated that compounds derived from halogenated anisoles can be effective against various bacteria and fungi. chemrj.org For example, a study on halogenated isopentyl phenols, synthesized from chloro- and fluoroanisoles, showed significant activity against Staphylococcus aureus, Streptococcus viridans, and Candida albicans. chemrj.org

A notable example is the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide, which has demonstrated antibacterial activity against Klebsiella pneumoniae. scielo.br This highlights the potential of using this compound derivatives to develop new treatments for bacterial infections. scielo.br

Development of Targeted Therapies

This compound serves as a building block in the creation of molecules for targeted therapies, which are designed to interact with specific biological targets like enzymes or receptors. chemimpex.com The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. mdpi.comnih.gov

Derivatives of this compound, such as 2-Bromo-4-fluoroanisole, are used in the synthesis of targeted therapies for cancer and infectious diseases. These intermediates can be used in coupling reactions, like the Suzuki-Miyaura coupling, to create more complex molecules with specific biological activities.

Precursors for Drug Development

As a versatile intermediate, this compound is a precursor in the development of a wide range of pharmaceuticals. chemimpex.comguidechem.com The ability to introduce fluorine and chlorine atoms into a molecule allows for the fine-tuning of its physicochemical properties, which is a critical aspect of modern drug design. mdpi.comnih.govresearchgate.net The synthesis of various drug candidates often begins with simpler, functionalized aromatic rings like this compound. chemimpex.comguidechem.com For example, the synthesis of Umbralisib, a drug used in cancer treatment, involves the acylation of 4-fluoroanisole as a key step. nih.gov

Contribution to Agrochemical Development

In addition to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemimpex.comcymitquimica.comlookchem.com

Formulation of Herbicides and Fungicides

This compound is used in the synthesis of various agrochemicals, including herbicides and fungicides, to improve crop protection and yield. chemimpex.comchemimpex.comchemimpex.com The specific substitution pattern of chlorine and fluorine on the aromatic ring is crucial for the biological activity of the final product. For instance, 5-bromo-2-chloro-4-fluoroanisole (B125206), a direct derivative, is a key intermediate in the synthesis of certain agrochemicals. googleapis.com

The synthesis of herbicides like flufenpyr-ethyl (B62188) involves precursors that are structurally related to this compound. science.gov The development of effective and selective herbicides is a significant area of agrochemical research, and compounds like this compound provide the necessary chemical scaffolds for creating new active ingredients. google.com

Interactive Data Tables

Table 1: Research Findings on the Applications of this compound and Related Compounds

| Application Area | Specific Use | Key Findings | Citations |

| Medicinal Chemistry | Synthesis of Anti-inflammatory Agents | Utilized as an intermediate in creating compounds with anti-inflammatory potential. | chemimpex.comchemimpex.com |

| Synthesis of Antimicrobial Agents | Derivatives have shown activity against Staphylococcus aureus and Candida albicans. | chemrj.org | |

| Development of Targeted Therapies | Serves as a building block for molecules designed for specific biological targets. | chemimpex.com | |

| Precursor for Drug Development | A versatile starting material for a wide range of pharmaceuticals. | chemimpex.comnih.govguidechem.com | |

| Agrochemicals | Formulation of Herbicides and Fungicides | Used to synthesize active ingredients for crop protection. | chemimpex.comchemimpex.comgoogleapis.com |

Advanced Materials Science Applications

The incorporation of fluorine and chlorine atoms in a single molecular building block makes this compound and its derivatives of interest in the field of materials science for creating polymers and coatings with specialized characteristics. chemimpex.comchemimpex.com

This compound is applied in the production of specialty polymers and resins. chemimpex.com The presence of halogen atoms in the monomeric unit can enhance properties such as thermal stability and chemical resistance in the resulting polymer. chemimpex.com Derivatives like 5-Bromo-2-chloro-4-fluoroanisole are also noted for their role in creating specialty polymers. chemimpex.com While specific data on polymers derived directly from this compound is limited, its isomer, 4-chloro-2-fluoroanisole, has been reported as a building block for certain types of conductive polymers and sensors. chemshuttle.com

In the development of advanced coatings, derivatives of this compound are utilized to impart unique properties. chemimpex.com The inclusion of such halogenated compounds can lead to coatings with enhanced chemical resistance and durability. chemimpex.comchemimpex.com

Development of Fluorescent Probes for Bioimaging

In the field of biotechnology and medical research, this compound is identified as a useful chemical for developing fluorescent probes. chemimpex.com These probes are designed for bioimaging applications, where they can aid researchers in studying cellular processes with high specificity. chemimpex.comchemimpex.com The specific fluoro-chloro substitution pattern on the anisole (B1667542) ring can be a key structural element in the core of a fluorescent dye, influencing its photophysical properties. While the compound is cited for this purpose, specific examples of probes synthesized directly from this compound are not detailed in available research.

Applications in Research Reagents and Complex Molecule Construction

This compound is a foundational reagent in organic synthesis, valued for its ability to be transformed into more complex structures. chemimpex.comcymitquimica.com It serves as a building block for molecules used in both pharmaceutical and agrochemical research. chemimpex.com

A significant application is its use as a precursor for other specialized chemical reagents. For instance, this compound undergoes controlled bromination to produce 5-bromo-2-chloro-4-fluoroanisole. googleapis.com This subsequent compound is itself a valuable intermediate for synthesizing certain agrochemicals. googleapis.com The synthesis of this brominated derivative demonstrates a practical application of this compound in a multi-step chemical process. In one documented procedure, the bromination of this compound yields the 5-bromo product, though this reaction also produces the 6-bromo isomer.

Furthermore, its utility in constructing complex molecules is shown in its reaction with n-butyllithium and hexachloroethane (B51795) to form 2,3-dichloro-1-fluoro-4-methoxybenzene, which can then be converted to a phenol (B47542) derivative used in further synthesis. google.com

Table 2: Synthesis of Brominated Intermediate from this compound

| Starting Material | Reaction | Product | Reported Yield | Application of Product | Source |

|---|---|---|---|---|---|

| This compound | Bromination | 5-Bromo-2-chloro-4-fluoroanisole | Not specified | Intermediate for agrochemicals | googleapis.com |

| This compound | Bromination | 2-Bromo-6-chloro-4-fluoroanisole | 30% | Intermediate for agrochemicals and pharmaceuticals |

Derivatization and Functionalization Chemistry of 2 Chloro 4 Fluoroanisole

Selective Halogen Functionalization Strategies

The presence of both chlorine and fluorine atoms on the aromatic ring of 2-chloro-4-fluoroanisole allows for selective functionalization. The differing reactivity of the C-Cl and C-F bonds, as well as the ability of the substituents to direct metalation, enables chemists to target specific positions on the ring.

Directed Ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of substituted anisoles, the methoxy (B1213986) group, fluorine, and chlorine atoms can all act as directing groups for lithiation. The relative directing power of these groups is a key factor in determining the outcome of the reaction. For a related series of diazines, the relative ortho-directing power was determined to be F > OMe > Cl. researchgate.net In fluoroanisoles, fluorine can compete significantly with the methoxy group as an ortho-director. researchgate.net

For the isomeric compound 2-chloro-6-fluoroanisole (B1586750), studies have shown that deprotonation can be selectively achieved at the position adjacent to the fluorine atom. epo.orggoogle.com Treatment with n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) at low temperatures (e.g., -70°C) results in the formation of a lithiated intermediate. epo.orggoogle.com This intermediate can then be quenched with various electrophiles to introduce new functional groups.

For example, quenching the lithiated species of 2-chloro-6-fluoroanisole with dimethylformamide (DMF) yields 4-chloro-2-fluoro-3-methoxybenzaldehyde. epo.org Similarly, reaction with trimethyl borate (B1201080) followed by hydrolysis produces 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a key intermediate for Suzuki couplings. epo.org These reactions demonstrate the utility of DoM in creating highly substituted benzene (B151609) derivatives from a chloro-fluoroanisole scaffold.

Table 1: Directed Ortho-Metalation of 2-Chloro-6-fluoroanisole

| Electrophile | Reagent | Product | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | n-BuLi, THF, -75°C to RT | 4-chloro-2-fluoro-3-methoxybenzaldehyde | epo.org |

Cross-Coupling Reactions (e.g., Suzuki, Kumada, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are fundamental transformations in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound, with its two halogen atoms, is a suitable substrate for these reactions, with the C-Cl bond generally being more reactive than the C-F bond in typical palladium-catalyzed processes.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organic halide with an organoboron compound, is widely used to form C-C bonds. nordmann.global this compound is a suitable substrate for these reactions, where the chlorine atom is typically displaced. chemshuttle.com For instance, the related intermediate 4-chloro-2-fluoro-3-methoxyphenylboronic acid is extensively used in Suzuki couplings to synthesize precursors for agrochemicals. google.com